molecular formula C20H29N5O3S B2542253 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1334370-14-7

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2542253
CAS RN: 1334370-14-7
M. Wt: 419.54
InChI Key: CPPZSTNDWFNPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H29N5O3S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Studies

One study focused on the molecular interaction of a related compound, illustrating its potent and selective antagonism for the CB1 cannabinoid receptor. This research utilized the AM1 molecular orbital method for conformational analysis, proposing that specific substituents contribute to antagonist activity through steric binding interactions and spatial orientation (Shim et al., 2002).

Synthetic Methodologies

Several studies have reported on novel synthetic methodologies for related pyrrolopyrazole derivatives. For instance, an ambient-temperature synthesis provided a novel compound with detailed characterization, offering insights into the synthetic versatility of these chemical frameworks (Becerra et al., 2021). Another study presented a one-pot synthetic procedure for pyrrole derivatives, emphasizing the economical and efficient synthesis of such compounds (Kaur & Kumar, 2018).

Potential Applications

Research on the coordination chemistry of pyrazolylpyridines and related ligands has highlighted their utility in developing luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. This demonstrates the versatile application potential of these compounds in materials science and biochemistry (Halcrow, 2005).

properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-20(2,3)25-18(22-9-5-6-10-22)16-13-23(14-17(16)21-25)19(26)15-7-11-24(12-8-15)29(4,27)28/h5-6,9-10,15H,7-8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPZSTNDWFNPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3CCN(CC3)S(=O)(=O)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.